Dibromochloroacetic acid

Environmental analytical chemistry Disinfection byproduct monitoring Gas chromatography-mass spectrometry

Environmental laboratories quantifying regulated HAA9 in drinking water face method-induced analyte loss when EPA 552 diazomethane derivatization is used for dibromochloroacetic acid. This compound requires EPA Method 552.2 (acidic methanol derivatization with GC-ECD) for validated recovery. Certified reference material at 2000 µg/mL in MtBE, produced under ISO 17034 & ISO/IEC 17025, eliminates photoactivated side-reaction losses and ensures audit-ready calibration. • Enables reliable sub-µg/L detection of the mixed-halogen (Br₂Cl) HAA9 member. • Supplied as neat analytical standard or pre-formulated calibration solution. • Supports enterotoxicity studies where it exhibits tier-2 potency equivalent to bromodichloroacetic acid.

Molecular Formula C2HBr2ClO2
Molecular Weight 252.29 g/mol
CAS No. 5278-95-5
Cat. No. B037062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromochloroacetic acid
CAS5278-95-5
SynonymsDIBROMOCHLOROACETIC ACID; CHLORODIBROMOACETIC ACID; CHLORODIBROMOACETIC ACID, 100MG, NEAT; CHLORODIBROMOACETIC ACID, 1X1ML, MTBE 10 00UG/ML; dibromochloroacetic acid solution; mcdba; DBCA; Chlorodibromoacetic acid, Dibromochloroacetic acid
Molecular FormulaC2HBr2ClO2
Molecular Weight252.29 g/mol
Structural Identifiers
SMILESC(=O)(C(Cl)(Br)Br)O
InChIInChI=1S/C2HBr2ClO2/c3-2(4,5)1(6)7/h(H,6,7)
InChIKeyUCZDDMGNCJJAHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 2.4X10+3 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Dibromochloroacetic Acid: Identity and Analytical Context


Dibromochloroacetic acid (CAS 5278-95-5), also known as chlorodibromoacetic acid, is a mixed brominated-chlorinated trihaloacetic acid (molecular formula C2HBr2ClO2, molecular weight 252.29 g/mol) belonging to the haloacetic acid (HAA) class . It is not known to occur naturally but is formed as a disinfection byproduct (DBP) in chlorinated drinking water when chlorine-based disinfectants react with natural organic matter in bromide-containing source waters . As one of nine regulated haloacetic acids (HAA9) under U.S. EPA monitoring programs, it is routinely quantified in environmental water samples using gas chromatography-mass spectrometry (GC-MS) following derivatization [1]. Certified reference materials containing this compound at defined concentrations (e.g., 2000 μg/mL in methyl tert-butyl ether) are commercially available under ISO 17034 and ISO/IEC 17025 certification for analytical calibration .

1 EPA HAA9 regulated analyte for drinking water monitoring
2 Method 552.2 required; Method 552 causes analyte loss
3 ISO 17034 / ISO/IEC 17025 certified reference material
4 Intended for GC-MS analysis after methylation derivatization

Non-Substitutability of Dibromochloroacetic Acid


Dibromochloroacetic acid exhibits quantifiable, context-dependent differentiation from other haloacetic acids that precludes simple substitution in both analytical method development and toxicological assessment. In analytical chemistry, the compound presents unique derivatization behavior: EPA Method 552 using diazomethane is demonstrably unsuitable for dibromochloroacetic acid due to a photoactivated side reaction causing analyte loss, whereas acidic methanol derivatization under Method 552.2 yields acceptable recovery, a distinction not shared by the six core HAA6 analytes [1]. In toxicological contexts, the compound occupies a specific tier in enterotoxicity ranking (equivalent to bromodichloroacetic acid and tribromoacetic acid, but significantly greater than dichloroacetic acid) that cannot be extrapolated from structurally similar mono-halogenated or dihalogenated acetic acids [2]. These method-specific and endpoint-specific differences mean that substituting a different HAA—even a closely related trihalogenated analog—would yield non-comparable analytical results or misleading toxicological inferences.

Derivatization Method Mismatch
Method 552 using diazomethane may be unsuitable for dibromochloroacetic acid due to photoactivated analyte loss. Method 552.2 (acidic methanol) is required for acceptable recovery. Substituting with HAA6 standards validated only for Method 552 may lead to incomparable results.
Toxicological Endpoint Divergence
Dibromochloroacetic acid exhibits a distinct enterotoxicity rank (tier 2 of 4) not shared by less halogenated analogs. Using dichloroacetic acid may underestimate, and trichloroacetic acid may overestimate, intestinal barrier disruption potential.
Environmental Concentration Profile
The compound’s occurrence range (sub-6 μg/L) differs from its structural isomer bromodichloroacetic acid (up to 12.2 μg/L). Calibration using a single mixed-halogen standard may not cover the relevant concentration range.

Dibromochloroacetic Acid: Differentiation Evidence


Derivatization Method Incompatibility

Dibromochloroacetic acid demonstrates analytically significant incompatibility with the widely used EPA Method 552 (diazomethane derivatization). A comparative study across HAA9 analytes found that Method 552 is unsuitable for dibromochloroacetic acid, bromodichloroacetic acid, and tribromoacetic acid due to a photoactivated side reaction between diazomethane and these specific trihalogenated species [1]. Analyte loss occurs even under dark conditions but is most pronounced under typical laboratory fluorescent lighting. In contrast, Method 552.2 (acidic methanol derivatization) yielded satisfactory recoveries for all nine analytes, including dibromochloroacetic acid, in both de-ionized and tap water matrices [1]. Method 552 remains satisfactory only for HAA6 (chloro-, dichloro-, bromo-, dibromo-, bromochloro-, and trichloroacetic acids) [1].

Derivatization Suitability
Head-to-head
Method 552 unsuitable; Method 552.2 required for acceptable recovery
Supports method selection for HAA9 analysis
Fluorescent lighting exacerbates analyte loss under Method 552
Environmental analytical chemistry Disinfection byproduct monitoring Gas chromatography-mass spectrometry

Intestinal Barrier Disruption Potency

Dibromochloroacetic acid induces significant intestinal barrier disruption at a potency level distinct from both less-halogenated and more-chlorinated analogs. In a 2025 study assessing ten haloacetic acids using C. elegans as a model organism, dibromochloroacetic acid was among five compounds (along with dichloroacetic acid, bromodichloroacetic acid, trichloroacetic acid, and tribromoacetic acid) that significantly increased intestinal permeability [1]. The quantified enterotoxicity ranking based on intestinal permeability assessments was: trichloroacetic acid > bromodichloroacetic acid = dibromochloroacetic acid = tribromoacetic acid > dichloroacetic acid [1]. The compound suppressed expression of the tight junction gene zoo-1 and the xenobiotic-metabolizing gene ges-1 [1].

Enterotoxicity Rank
Head-to-head
Tier 2 of 4 (equal to bromodichloroacetic and tribromoacetic acids)
Intestinal permeability disruption at defined tier; not interchangeable with other HAAs
C. elegans in vivo model; suppression of zoo-1, ges-1 genes
Toxicology Intestinal barrier function Caenorhabditis elegans model

Environmental Occurrence vs. Bromodichloroacetic Acid

Dibromochloroacetic acid exhibits a distinct environmental occurrence concentration profile relative to its structural isomer bromodichloroacetic acid. According to compiled monitoring data from the National Toxicology Program's 15th Report on Carcinogens, the concentration range for dibromochloroacetic acid (chlorodibromoacetic acid) is 1]. This nearly order-of-magnitude difference in maximum reported concentration between the two mixed trihalogenated acetic acids reflects differential formation kinetics and source water bromide/chloride ratios [2].

Environmental Occurrence
Context-dependent
Max 5.37 μg/L vs. bromodichloroacetic acid max 12.2 μg/L
Non-overlapping ranges warrant separate calibration
Compiled monitoring data; source-specific variation
Environmental monitoring Drinking water quality Disinfection byproduct occurrence

Cytotoxicity Rank: Brominated vs. Chlorinated HAAs

While dibromochloroacetic acid was not individually quantified in the 2002 Plewa et al. study, the investigation established a robust class-level relationship for brominated versus chlorinated haloacetic acids. The study of DBP cytotoxicity in Chinese hamster ovary (CHO) AS52 cells demonstrated that brominated haloacetic acids were more cytotoxic and genotoxic than their chlorinated analogs across all tested compounds [1]. The haloacetic acids expressed a statistically significant inverse relationship in CHO cell cytotoxicity and genotoxicity as a function of increased numbers of halogen atoms per molecule [1]. This class-level inference supports the expectation that dibromochloroacetic acid (three halogen atoms, two bromine substituents) would exhibit greater cytotoxic potency than dihalogenated analogs and mixed-halogen compounds with fewer bromine atoms.

Cytotoxicity Class Inference
Class-level
Brominated HAAs more cytotoxic than chlorinated analogs; inverse halogen count relationship
Class-level inference suggests higher expected potency; individual testing needed
CHO AS52 cell assay; compound not individually tested
In vitro toxicology CHO cell cytotoxicity Genotoxicity

SPE-GC-MS Performance for Bromine-Rich HAAs

A validated SPE-GC-MS-SIM method developed by Sadia and Pauzi (2009) demonstrated particularly enhanced performance for bromine-rich haloacetic acids relative to previous GC-MS methods. The method specifically outperformed earlier approaches for the determination of dibromoacetic acid, dibromochloroacetic acid, dichlorobromoacetic acid, and tribromoacetic acid [1]. The method achieved analysis of all nine HAA9 acids at extremely low μg/L levels with significantly reduced run time and low detection limits [1]. Method performance, limits of detection, and spiking recovery were evaluated with good accuracy and precision across domestic tap water and water treatment plant samples [1].

SPE-GC-MS Performance
Head-to-head
Improved determination for bromine-rich HAA subset vs. previous GC-MS methods
Supports SPE-GC-MS-SIM workflow for trace-level water analysis
Detection at low μg/L; validated in tap water and treatment plant samples
Analytical method development Solid-phase extraction Trace analysis

EPA Method Validation: HAA9 vs. HAA6 Scope

Dibromochloroacetic acid is specifically excluded from the analyte scope of EPA Method 552 and requires Method 552.2 or later for validated quantification. EPA Method 552 was validated only for HAA6 (chloro-, dichloro-, bromo-, dibromo-, bromochloro-, and trichloroacetic acids), while EPA Method 552.2 was developed and validated for all nine analytes (HAA9 = HAA6 + dibromochloroacetic acid, bromodichloroacetic acid, and tribromoacetic acid) [1]. This regulatory-analytical distinction means that laboratories reporting dibromochloroacetic acid for compliance monitoring must operate under Method 552.2 protocols and cannot rely on older Method 552 certification for this specific analyte [1].

EPA Method Scope
Head-to-head
Validated under Method 552.2 (HAA9); excluded from Method 552 (HAA6)
Method 552.2-compatible reference materials required for HAA9 compliance
Regulatory monitoring context; HAA6-only calibration mixes insufficient
Regulatory compliance EPA methods Haloacetic acid monitoring

Dibromochloroacetic Acid: Validated Application Scenarios


Drinking Water Compliance Monitoring

Environmental testing laboratories performing HAA9 compliance monitoring for drinking water utilities must quantify dibromochloroacetic acid as part of the regulated HAA9 panel. The compound requires Method 552.2 (acidic methanol derivatization with GC-ECD) for validated analysis, as EPA Method 552 using diazomethane is demonstrably unsuitable for this specific analyte due to photoactivated side reactions causing analyte loss [1]. Certified reference materials containing dibromochloroacetic acid at 2000 μg/mL in methyl tert-butyl ether, produced under ISO 17034 and ISO/IEC 17025 certification, are commercially available for instrument calibration .

C. elegans Intestinal Toxicity Assessment

Researchers investigating drinking water DBP effects on intestinal barrier function should utilize dibromochloroacetic acid as a specific tier-2 enterotoxicant. The compound produces significant intestinal permeability disruption at a potency level equivalent to bromodichloroacetic acid and tribromoacetic acid, but lower than trichloroacetic acid and higher than dichloroacetic acid [1]. It suppresses expression of tight junction (zoo-1) and xenobiotic-metabolizing (ges-1) genes, providing a defined reference point for mixture toxicity studies [1].

SPE-GC-MS Calibration for Bromine-Rich HAAs

Analytical chemistry laboratories developing or validating SPE-GC-MS-SIM methods for trace-level HAA analysis require dibromochloroacetic acid as part of the bromine-rich HAA calibration set. The method described by Sadia and Pauzi (2009) specifically outperforms previous GC-MS methods for the bromine-substituted HAA subset (dibromoacetic, dibromochloroacetic, dichlorobromoacetic, and tribromoacetic acids), achieving detection at extremely low μg/L levels with good accuracy and precision in tap water and treatment plant samples [1].

Mixed-Halogen DBP Comparative Toxicology

Dibromochloroacetic acid serves as a defined mixed-halogen (Br2Cl) comparator in systematic HAA toxicity studies. The compound exhibits a distinct environmental occurrence profile (1]. For in vitro mammalian cell studies, the class-level relationship established by Plewa et al. (2002)—showing that brominated HAAs are more cytotoxic and genotoxic than chlorinated analogs—positions dibromochloroacetic acid as a critical test article for investigating halogen-substitution effects on CHO cell cytotoxicity and DNA damage endpoints .

Application
Selection Property
Validation Focus
HAA9 regulatory compliance monitoring
Method 552.2 compatibility
GC-ECD calibration with certified reference material
Intestinal barrier disruption studies
Defined enterotoxicity rank (tier 2)
C. elegans permeability and gene expression endpoints
Trace-level bromine-rich HAA analysis
SPE-GC-MS-SIM compatibility
Low μg/L detection accuracy and precision
Mixed-halogen DBP comparative toxicology
Br2Cl substitution pattern
Occurrence-context toxicity benchmarking

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